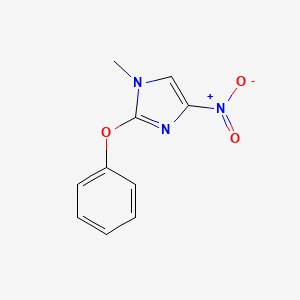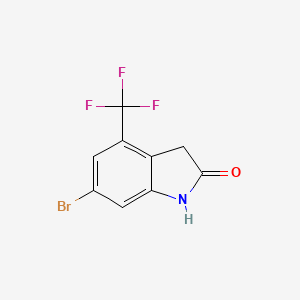
6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on a 1,3-dihydroindol-2-one scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable indole precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating reagents like trifluoromethyl iodide (CF3I) under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a phenylboronic acid would produce a phenyl-substituted indole.
Aplicaciones Científicas De Investigación
6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-4-(difluoromethyl)quinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
Uniqueness
6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one is unique due to the combination of the bromine and trifluoromethyl groups on the indole scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Número CAS |
1211530-82-3 |
|---|---|
Fórmula molecular |
C9H5BrF3NO |
Peso molecular |
280.04 g/mol |
Nombre IUPAC |
6-bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H5BrF3NO/c10-4-1-6(9(11,12)13)5-3-8(15)14-7(5)2-4/h1-2H,3H2,(H,14,15) |
Clave InChI |
WZWKSYZOAXSNOU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2NC1=O)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


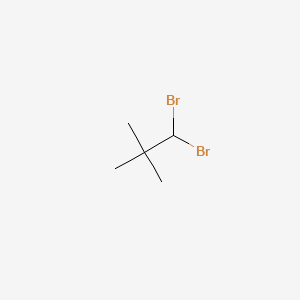
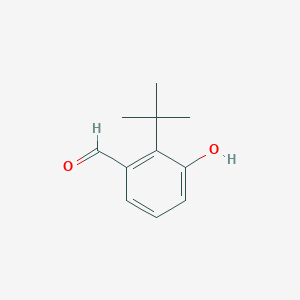
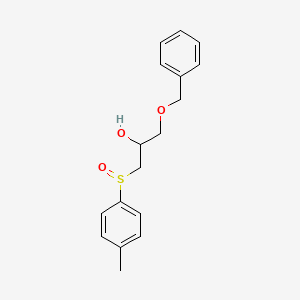
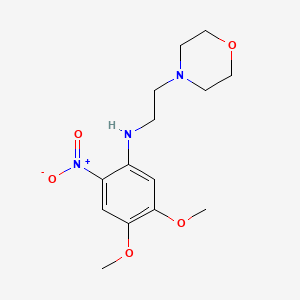
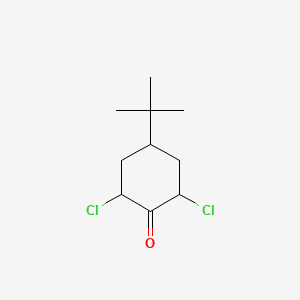
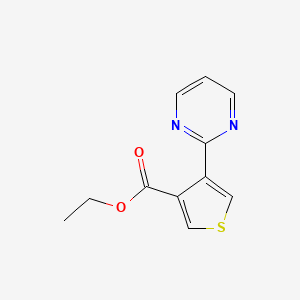
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)

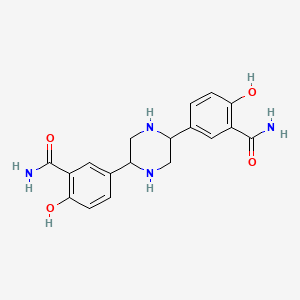
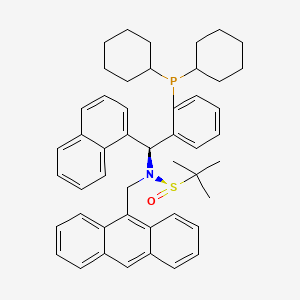

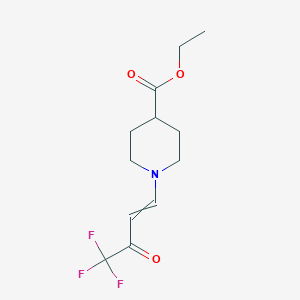
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
